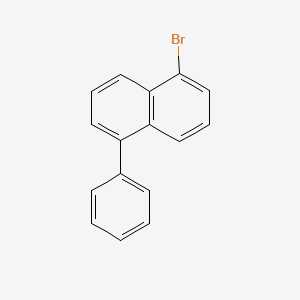

1-Bromo-5-phenylnaphthalene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-phenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-16-11-5-9-14-13(8-4-10-15(14)16)12-6-2-1-3-7-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVRRJABVQUOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704794 | |

| Record name | 1-Bromo-5-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911836-38-9 | |

| Record name | 1-Bromo-5-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 Bromo 5 Phenylnaphthalene

Retrosynthetic Analysis and Key Disconnections in 1-Bromo-5-phenylnaphthalene Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are logical.

The first key disconnection breaks the C-Br bond, suggesting that the target molecule can be synthesized from a 5-phenylnaphthalene precursor via an electrophilic bromination reaction. This approach hinges on the ability to control the regioselectivity of the bromination to favor substitution at the C1 position.

A second strategic disconnection severs the C-C bond between the naphthalene (B1677914) core and the phenyl ring. This suggests a cross-coupling reaction as the final step, where a bromo-substituted naphthalene derivative is coupled with a phenyl-containing organometallic reagent, or vice versa. A particularly effective approach within this strategy is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.orglibretexts.org

Synthesis of Precursor Molecules and Intermediates

The successful synthesis of this compound relies on the efficient preparation of key precursors.

To employ a cross-coupling strategy, a difunctionalized naphthalene core is required. A common and effective starting material is a dibromonaphthalene. For the synthesis of this compound, 1,5-dibromonaphthalene (B1630475) serves as an ideal precursor. This allows for a selective mono-coupling reaction at one of the C-Br bonds, leaving the other intact in the final product.

The incorporation of the phenyl group is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used and versatile method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orglibretexts.org In a well-documented synthesis, 1,5-dibromonaphthalene is reacted with phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. chemicalbook.com This reaction selectively replaces one of the bromine atoms with a phenyl group to yield this compound.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of this compound chemicalbook.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1,5-Dibromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/water | 70 | 70 |

Direct Bromination Protocols for Naphthalene Systems

An alternative synthetic approach involves the direct bromination of 5-phenylnaphthalene. This strategy's feasibility is entirely dependent on the regiochemical outcome of the electrophilic aromatic substitution.

The regioselectivity of electrophilic aromatic substitution on naphthalene is a well-studied phenomenon. Substitution at the C1 (α) position is generally kinetically favored over the C2 (β) position due to the greater stability of the resulting carbocation intermediate. scribd.com For substituted naphthalenes, the directing effect of the existing substituent plays a crucial role in determining the position of further substitution. bombaytechnologist.inresearchgate.net

In the case of 5-phenylnaphthalene, the phenyl group acts as a substituent on the naphthalene core. The phenyl group is generally considered a weakly activating, ortho-, para-directing group in electrophilic aromatic substitution on a benzene (B151609) ring. libretexts.orgorganicchemistrytutor.com When attached to a naphthalene system, its electronic influence extends to both rings. The phenyl group at the C5 position would be expected to influence the electron density distribution of the entire naphthalene system.

Considering the inherent preference for α-substitution in naphthalenes, the most likely positions for bromination on 5-phenylnaphthalene would be the other α-positions: C1, C4, and C8. The phenyl group at C5 is likely to sterically hinder attack at the adjacent C4 and C6 positions. Therefore, electrophilic attack would be predicted to occur preferentially at the C1 or C8 positions of the other ring.

To achieve regioselective bromination, the choice of brominating agent and reaction conditions is critical. While elemental bromine (Br₂) can be used, often in the presence of a Lewis acid catalyst, other reagents like N-bromosuccinimide (NBS) can offer milder conditions and potentially different selectivity.

For 5-phenylnaphthalene, achieving selective bromination at the C1 position to form this compound would require careful optimization of reaction conditions. Based on electronic and steric considerations, a mixture of 1-bromo and 8-bromo isomers would be the expected outcome of a direct bromination reaction. The separation of these isomers could prove challenging, making the synthetic route via Suzuki-Miyaura coupling a more direct and regioselective approach.

Catalytic Cross-Coupling Approaches for C-C Bond Formation to this compound

Catalytic cross-coupling reactions are powerful tools in organic synthesis for the formation of C-C bonds. For the synthesis of this compound, these reactions typically involve the coupling of a di-substituted naphthalene, such as 1,5-dibromonaphthalene, with a phenyl-containing organometallic reagent. The selectivity of these reactions allows for the mono-arylation of the naphthalene core, preserving one of the bromine atoms.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. mdpi.com This method is favored due to the stability and low toxicity of the boronic acid reagents. chemicalbook.com

A documented synthesis of this compound employs the Suzuki-Miyaura coupling of 1,5-dibromonaphthalene with phenylboronic acid. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. nih.gov In a typical procedure, the reaction is carried out in a mixed solvent system under an inert atmosphere to prevent degradation of the catalyst. nih.gov The reaction proceeds with good yield, demonstrating the efficacy of this method for selectively forming the desired C-C bond while retaining one bromo substituent. nih.gov

Research Findings: Suzuki-Miyaura Coupling for this compound nih.gov

| Parameter | Details |

|---|---|

| Aryl Halide | 1,5-Dibromonaphthalene |

| Organoboron Reagent | Phenylboronic acid |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Tetrahydrofuran (THF) / Water (8:2) |

| Temperature | 70 °C |

| Reaction Time | 5 hours |

| Atmosphere | Argon (Inert) |

| Yield | 70% |

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and reactivity. wikipedia.org

General Strategy: Negishi Coupling for this compound

| Component | Example Reagent/Condition |

|---|---|

| Aryl Halide | 1,5-Dibromonaphthalene |

| Organozinc Reagent | Phenylzinc chloride |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) or Nickel complex |

| Solvent | Anhydrous ethereal or polar aprotic solvents (e.g., THF, Dioxane) |

| Temperature | Room temperature to reflux |

The Stille coupling reaction utilizes a palladium catalyst to couple an organohalide with an organostannane (organotin) reagent. thermofisher.com A key advantage of this method is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback. thermofisher.comorganic-chemistry.org The reaction is compatible with a wide array of functional groups. organic-chemistry.org

A potential Stille coupling route to this compound would pair 1,5-dibromonaphthalene with an organostannane like tributyl(phenyl)stannane. The reaction is catalyzed by a palladium(0) species. thermofisher.com The choice of solvent is typically a non-polar aprotic solvent such as toluene (B28343) or dioxane. Although this specific application is not detailed in available literature, the Stille reaction is a robust and versatile method for C-C bond formation in complex molecules. wiley-vch.dedntb.gov.ua

General Strategy: Stille Coupling for this compound

| Component | Example Reagent/Condition |

|---|---|

| Aryl Halide | 1,5-Dibromonaphthalene |

| Organostannane Reagent | Tributyl(phenyl)stannane |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) |

| Solvent | Toluene, Dioxane, or THF |

| Temperature | 80-110 °C |

The Kumada coupling is a cross-coupling reaction that employs a Grignard reagent and an organohalide, catalyzed by nickel or palladium complexes. It was one of the first catalytic cross-coupling methods developed for forming C-C bonds.

To synthesize this compound via a Kumada coupling, 1,5-dibromonaphthalene could be reacted with a phenyl Grignard reagent, such as phenylmagnesium bromide. The reaction would be catalyzed by a nickel or palladium catalyst, often with phosphine (B1218219) ligands. A significant consideration in Kumada couplings is the high reactivity of the Grignard reagent, which can limit functional group tolerance. The reaction is typically performed in an ethereal solvent like THF or diethyl ether under strictly anhydrous conditions.

General Strategy: Kumada Coupling for this compound

| Component | Example Reagent/Condition |

|---|---|

| Aryl Halide | 1,5-Dibromonaphthalene |

| Grignard Reagent | Phenylmagnesium bromide |

| Catalyst | Nickel(II) or Palladium(II) complex (e.g., NiCl₂(dppp), PdCl₂(dppf)) |

| Solvent | Tetrahydrofuran (THF) or Diethyl ether |

| Temperature | 0 °C to reflux |

In recent years, iron has emerged as a less toxic and more cost-effective alternative to palladium and nickel for catalyzing cross-coupling reactions. mdpi.comaidic.it Iron-catalyzed cross-coupling reactions often proceed through radical mechanisms and can couple organohalides with Grignard reagents or other organometallic species. aidic.it

An iron-catalyzed approach to this compound would likely involve the reaction of 1,5-dibromonaphthalene with phenylmagnesium bromide in the presence of an iron salt, such as iron(III) chloride. Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) are often used to stabilize the iron catalyst and improve yields. This methodology represents a more sustainable approach to C-C bond formation. mdpi.com

General Strategy: Iron-Catalyzed Cross-Coupling for this compound

| Component | Example Reagent/Condition |

|---|---|

| Aryl Halide | 1,5-Dibromonaphthalene |

| Organometallic Reagent | Phenylmagnesium bromide |

| Catalyst | Iron(III) salt (e.g., FeCl₃) |

| Ligand/Additive | TMEDA or N-Heterocyclic Carbene (NHC) ligands |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room temperature to reflux |

Optimization of Reaction Parameters and Yield Enhancement Research

The efficiency and yield of cross-coupling reactions are highly dependent on several parameters, including the choice of catalyst, ligand, base, solvent, and temperature. Optimization of these conditions is crucial for maximizing the yield of the desired product, this compound, while minimizing side reactions such as homo-coupling or di-arylation.

Key Parameters for Optimization:

Catalyst and Ligand: The choice of palladium or nickel catalyst and the associated ligands significantly influences catalytic activity. For instance, in Suzuki-Miyaura couplings, bulky electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination steps.

Base: The strength and type of base are critical, particularly in Suzuki-Miyaura reactions, for the transmetalation step. While strong bases like NaOH can increase reaction rates, weaker bases such as carbonates (K₂CO₃, Cs₂CO₃) are often sufficient and can improve tolerance for sensitive functional groups. mdpi.comnih.gov The use of cesium carbonate (Cs₂CO₃) has been shown to be effective in promoting couplings, especially in challenging cases. scielo.br

Solvent: The solvent system affects the solubility of reactants and the stability of the catalytic species. A mixture of an organic solvent (like DME, dioxane, or toluene) and water is common for Suzuki reactions, while anhydrous conditions are necessary for Kumada and some Negishi couplings. nih.govresearchgate.net Dioxane and DMF are often effective solvents, though DMF can be difficult to remove. nih.gov

Temperature: Reaction temperature directly impacts the reaction rate. While higher temperatures can accelerate the reaction, they may also lead to catalyst decomposition or increased side products. researchgate.net Optimal temperatures often need to be determined empirically for each specific system, with studies showing that temperatures above 60-80 °C are often required for efficient coupling. mdpi.comresearchgate.net

Summary of Parameter Effects on Cross-Coupling Yield

| Parameter | General Effect and Considerations |

|---|---|

| Catalyst Loading | Lowering catalyst loading is cost-effective but may require longer reaction times or higher temperatures. Typically ranges from 0.1 to 5 mol%. |

| Base Strength | Stronger bases (e.g., NaOH) can accelerate the reaction but may reduce functional group compatibility. Weaker bases (e.g., K₂CO₃, K₃PO₄) offer a milder alternative. mdpi.com |

| Solvent Choice | Aprotic polar solvents like Dioxane, THF, and DME are commonly effective. The addition of water can be crucial in Suzuki couplings. scielo.brresearchgate.net |

| Reaction Temperature | Higher temperatures generally increase the reaction rate but can also promote catalyst decomposition and side reactions. The optimal temperature is a balance between rate and selectivity. |

Systematic screening of these parameters, often using design of experiment (DoE) methodologies, allows for the identification of the optimal conditions for the synthesis of this compound, leading to enhanced yields and purity.

Catalyst Loading and Ligand Optimization Studies

The efficiency of the Suzuki-Miyaura coupling reaction is highly dependent on the nature of the palladium catalyst and the associated ligands. The catalyst's role is to facilitate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, while the ligand stabilizes the palladium center and modulates its reactivity. libretexts.org

Catalyst Selection: Various palladium sources can be employed, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices. The active catalyst is a Pd(0) species, which is formed in situ from Pd(II) precursors. The choice of the palladium source can influence the reaction rate and catalyst stability.

Ligand Optimization: The ligand plays a critical role in the catalytic cycle. Electron-rich and bulky phosphine ligands are known to enhance the rates of both oxidative addition and reductive elimination, leading to improved catalytic activity. nih.gov For the synthesis of this compound, a variety of phosphine ligands can be screened to identify the most effective one. The choice of ligand can significantly impact the reaction yield and selectivity, especially when dealing with sterically hindered or electronically challenging substrates. A comparative study of different ligands, such as monodentate and bidentate phosphines, is essential for optimizing the synthesis. For instance, bulky monodentate ligands like SPhos have shown high efficacy in Suzuki-Miyaura coupling reactions. researchgate.net

Catalyst Loading: The amount of catalyst used, or catalyst loading, is another critical parameter. While a higher catalyst loading may lead to a faster reaction, it also increases the cost and the amount of residual palladium in the product, which can be difficult to remove. Therefore, minimizing the catalyst loading without compromising the reaction yield is a key optimization goal. Studies often explore a range of catalyst loadings to find the optimal balance between reaction efficiency and cost-effectiveness. acs.org

| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |

|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | 65 |

| 2 | Pd(OAc)₂ (1) | PPh₃ (2) | 58 |

| 3 | Pd₂(dba)₃ (1) | SPhos (2) | 85 |

| 4 | Pd₂(dba)₃ (0.5) | SPhos (1) | 82 |

| 5 | Pd(PPh₃)₄ (3) | - | 70 |

| 6 | PdCl₂(dppf) (2) | - | 78 |

This table presents hypothetical data based on typical Suzuki-Miyaura coupling optimizations.

Solvent and Temperature Effects on Reaction Efficiency

The choice of solvent and the reaction temperature are crucial parameters that can significantly influence the outcome of the Suzuki-Miyaura coupling. The solvent not only dissolves the reactants but also affects the stability of the catalytic species and the rates of the individual steps in the catalytic cycle. Temperature, on the other hand, provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Temperature Effects: The reaction temperature is a key variable that needs to be carefully controlled. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can lead to catalyst decomposition and the formation of unwanted byproducts. An optimal temperature is one that provides a good reaction rate while maintaining the stability of the catalyst and the integrity of the reactants and products. Optimization studies typically involve screening a range of temperatures to identify the ideal conditions for the synthesis of this compound. researchgate.net

| Entry | Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Toluene/H₂O (2:1) | 80 | 75 |

| 2 | Toluene/H₂O (2:1) | 100 | 88 |

| 3 | Dioxane/H₂O (3:1) | 90 | 92 |

| 4 | Dioxane/H₂O (3:1) | 110 | 85 (decomposition observed) |

| 5 | THF/H₂O (4:1) | 70 | 80 |

| 6 | DMF/H₂O (5:1) | 100 | 90 |

This table presents hypothetical data based on typical Suzuki-Miyaura coupling optimizations.

Reaction Time and Concentration Studies

The duration of the reaction and the concentration of the reactants are important factors that can affect the yield and purity of the final product. Kinetic studies can provide valuable insights into the optimal reaction time and concentration for the synthesis of this compound. mdpi.commdpi.com

Reaction Time: The reaction time needs to be sufficient to allow for the complete conversion of the starting materials. Monitoring the reaction progress over time, for example by using techniques like thin-layer chromatography (TLC) or gas chromatography (GC), is essential to determine the point at which the reaction has reached completion. Prolonging the reaction time unnecessarily can lead to the formation of byproducts and decomposition of the desired product.

Concentration Studies: The concentration of the reactants can influence the reaction rate. In general, higher concentrations lead to faster reaction rates. However, very high concentrations can sometimes lead to issues with solubility and may promote side reactions. It is important to find a concentration range that allows for an efficient reaction without compromising the yield or purity of the product. Studies may vary the concentration of both the 1,5-dibromonaphthalene and the phenylboronic acid to determine the optimal conditions. The stoichiometry of the reactants is also a key consideration, with a slight excess of the boronic acid derivative often being used to ensure complete consumption of the more valuable dihalo-naphthalene starting material.

| Entry | Time (h) | Concentration (M) | Yield (%) |

|---|---|---|---|

| 1 | 2 | 0.1 | 60 |

| 2 | 4 | 0.1 | 85 |

| 3 | 6 | 0.1 | 86 |

| 4 | 4 | 0.05 | 75 |

| 5 | 4 | 0.2 | 88 |

| 6 | 8 | 0.2 | 82 (byproduct formation) |

This table presents hypothetical data based on typical Suzuki-Miyaura coupling optimizations.

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry are increasingly being applied to organic synthesis to minimize the environmental impact of chemical processes. In the context of this compound synthesis, research efforts are directed towards developing more sustainable and environmentally friendly methodologies.

Solvent-Free or Aqueous Medium Synthesis Approaches

One of the key principles of green chemistry is the reduction or elimination of the use of hazardous solvents. Traditional Suzuki-Miyaura reactions often employ volatile and potentially toxic organic solvents. To address this, researchers are exploring solvent-free conditions or the use of greener solvents like water.

Solvent-Free Synthesis: Performing the reaction in the absence of a solvent can significantly reduce waste and simplify the purification process. researchgate.netresearchgate.net This can be achieved, for example, by using ball milling techniques where the mechanical energy is used to drive the reaction between the solid reactants.

Aqueous Medium Synthesis: Water is an ideal green solvent as it is non-toxic, non-flammable, and readily available. The development of water-soluble catalysts and ligands has enabled Suzuki-Miyaura couplings to be performed in aqueous media. bohrium.com This approach not only reduces the reliance on organic solvents but can also lead to enhanced reaction rates in some cases.

Sustainable Catalysis Development

The development of sustainable catalytic systems is another important aspect of green chemistry. This involves the use of more abundant and less toxic metals, as well as the design of recyclable and reusable catalysts.

Recyclable Catalysts: While palladium is a highly effective catalyst for Suzuki couplings, it is also a precious and costly metal. Developing catalysts that can be easily recovered and reused is therefore a key goal. mdpi.com This can be achieved by immobilizing the palladium catalyst on a solid support, such as a polymer or silica. researchgate.net These heterogeneous catalysts can be easily separated from the reaction mixture by filtration and reused in subsequent reactions, reducing both cost and waste. acs.org

Scale-Up Considerations and Methodological Transfer in Academic Synthesis

The transition of a synthetic procedure from a small laboratory scale to a larger, preparative scale presents several challenges that need to be carefully considered. wuxiapptec.com While the synthesis of this compound may primarily be of academic interest, understanding the principles of scale-up is crucial for producing larger quantities of the material for further research or other applications.

Key Scale-Up Challenges:

Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become problematic on a larger scale due to the reduced surface area-to-volume ratio of the reactor. Efficient heat management is crucial to prevent runaway reactions and ensure consistent product quality.

Mass Transfer: Inefficient mixing on a larger scale can lead to localized concentration gradients and non-uniform reaction conditions, which can affect the reaction rate and selectivity.

Reagent Addition: The rate of addition of reagents can have a significant impact on the reaction outcome on a larger scale.

Work-up and Purification: Procedures that are straightforward on a small scale, such as extraction and chromatography, can become cumbersome and time-consuming on a larger scale. Alternative purification methods, such as crystallization or distillation, may need to be developed. researchgate.net

Methodological Transfer: The successful transfer of a synthetic method from a research laboratory to a larger scale requires a thorough understanding of the reaction mechanism and the critical process parameters. This involves identifying potential hazards, optimizing the reaction conditions for robustness and reproducibility, and developing a process that is both safe and efficient. sigmaaldrich.com Careful documentation of all experimental details and a systematic approach to process development are essential for a successful scale-up. mdpi.com

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Bromo 5 Phenylnaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the connectivity and chemical environment of each atom in a molecule.

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. In 1-Bromo-5-phenylnaphthalene, the protons on the naphthalene (B1677914) and phenyl rings resonate in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronic effects of the bromine substituent. Protons closer to the bromine atom and those in sterically hindered positions (peri-protons) are expected to show distinct downfield shifts.

For a definitive assignment, analysis of coupling constants (J-values) is critical. Protons that are ortho to each other on an aromatic ring will typically show a coupling constant of 7-9 Hz, while meta coupling is smaller (2-3 Hz), and para coupling is often close to 0 Hz.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is a representative example based on known chemical shift ranges and substituent effects, as specific experimental data for this compound is not publicly available.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 7.85 | d | 7.5 |

| H-3 | 7.45 | t | 7.8 |

| H-4 | 8.10 | d | 8.1 |

| H-6 | 7.95 | d | 7.2 |

| H-7 | 7.50 | t | 7.6 |

| H-8 | 8.20 | d | 8.0 |

| H-2'/6' | 7.65 | d | 7.4 |

| H-3'/5' | 7.40 | t | 7.6 |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbons of this compound are all sp² hybridized and appear in the downfield region of the spectrum (120-150 ppm). The carbon atom directly attached to the bromine (C-1) is significantly influenced by the halogen's electronegativity and heavy atom effect, resulting in a chemical shift that can be predicted based on empirical data for similar compounds. Quaternary carbons (those not attached to any hydrogens, such as C-1, C-5, C-4a, C-8a, and C-1') can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table is a representative example based on known chemical shift ranges and substituent effects, as specific experimental data for this compound is not publicly available.)

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (from DEPT) |

|---|---|---|

| C-1 | 122.0 | C |

| C-2 | 128.5 | CH |

| C-3 | 127.0 | CH |

| C-4 | 130.0 | CH |

| C-4a | 133.0 | C |

| C-5 | 140.0 | C |

| C-6 | 126.5 | CH |

| C-7 | 127.5 | CH |

| C-8 | 129.0 | CH |

| C-8a | 131.5 | C |

| C-1' | 141.0 | C |

| C-2'/6' | 129.5 | CH |

| C-3'/5' | 128.0 | CH |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds, which helps to trace the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton-carbon pairs. Each cross-peak in an HSQC spectrum links a proton signal to the carbon signal of the atom it is bonded to, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is vital for connecting different fragments of the molecule, for instance, linking the protons on the phenyl ring to the quaternary carbon (C-5) of the naphthalene core.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining the relative orientation of the phenyl and naphthalene rings and for confirming assignments of protons on different rings that are spatially near each other.

DOSY is a powerful NMR technique that separates the signals of different molecules in a mixture based on their diffusion rates. compoundchem.commdpi.com The rate of diffusion is inversely related to the size and shape of a molecule. nih.govresearchgate.net In a DOSY experiment, all signals belonging to this compound should align at the same diffusion coefficient value, while signals from impurities (e.g., residual solvents or starting materials) will appear at different diffusion coefficients corresponding to their different sizes. This provides a non-invasive method to confirm the purity of the sample without the need for physical separation. lcms.cz

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound from its measured mass. For this compound (C₁₆H₁₁Br), the presence of bromine is readily identified by its characteristic isotopic pattern: bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks for the molecular ion (M⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.

Table 3: HRMS Data for this compound

| Ion Formula | Calculated m/z |

|---|---|

| [C₁₆H₁₁⁷⁹Br+H]⁺ | 282.0117 |

The observation of this isotopic pattern and the accurate mass measurement provide unequivocal confirmation of the compound's elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

In a typical GC-MS analysis, a solution of this compound is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a heated capillary column. The separation of the sample components is achieved based on their differential partitioning between the stationary phase coating the column and the mobile carrier gas. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.

Following separation, the eluted compounds enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), causing the formation of a molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is then analyzed by a mass analyzer.

The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak and a characteristic fragmentation pattern. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation patterns for brominated aromatic compounds involve the loss of the bromine atom and cleavage of the phenyl group. Analysis of the fragmentation pattern allows for the structural confirmation of the parent molecule.

GC-MS is also invaluable for assessing the purity of a this compound sample. The appearance of additional peaks in the chromatogram would indicate the presence of volatile impurities. By integrating the area under each peak, the relative abundance of each component can be determined, providing a quantitative measure of purity.

Table 1: Predicted GC-MS Data for this compound

| Parameter | Predicted Value/Observation |

|---|---|

| Retention Time | Dependent on GC conditions (column, temperature program) |

| Molecular Ion (M⁺) | m/z 282 and 284 (due to ⁷⁹Br and ⁸¹Br isotopes) |

| Key Fragment Ions | Expected fragments corresponding to the loss of Br (m/z 203) and the phenyl group (m/z 205, 207) |

| Purity Assessment | A single major peak indicates high purity |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components

For the analysis of non-volatile impurities or for instances where the thermal instability of the analyte is a concern, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. LC-MS is particularly useful for the analysis of complex mixtures and can provide information on a wide range of compounds. sciex.comsigmaaldrich.commac-mod.com

In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The separation occurs as the sample travels through a column packed with a stationary phase, propelled by a liquid mobile phase. The separation mechanism is based on the differential interactions of the analytes with the stationary and mobile phases.

The eluent from the LC column is then introduced into the mass spectrometer. Common ionization techniques used in LC-MS for polycyclic aromatic hydrocarbons (PAHs) and their derivatives include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). sciex.comnih.govnih.gov These "soft" ionization techniques typically result in the formation of a prominent protonated molecule ([M+H]⁺) or a molecular radical cation (M⁺·), with minimal fragmentation. This is particularly advantageous for determining the molecular weight of the components in a mixture.

Tandem mass spectrometry (MS/MS) can be employed for structural elucidation of the separated components. In this technique, a specific ion (e.g., the [M+H]⁺ ion of a suspected impurity) is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information that can aid in the identification of unknown non-volatile impurities.

Table 2: Expected LC-MS Data for this compound

| Parameter | Expected Observation |

|---|---|

| Retention Time | Dependent on LC conditions (column, mobile phase) |

| Ionization Mode | ESI or APCI |

| Primary Ion | Expected as [M+H]⁺ at m/z 283 and 285 |

| Usefulness | Identification of non-volatile impurities and thermally labile compounds |

X-ray Crystallography for Solid-State Molecular Structure Determination

Single Crystal X-ray Diffraction Studies of this compound

To perform a single crystal X-ray diffraction study, a high-quality single crystal of this compound is required. This crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots.

The intensities and positions of these diffraction spots are collected by a detector. By analyzing this diffraction pattern, the electron density distribution within the crystal can be calculated. From the electron density map, the positions of the individual atoms can be determined, leading to the complete three-dimensional structure of the molecule.

The resulting structural data would provide precise measurements of the C-C and C-H bond lengths within the naphthalene and phenyl rings, as well as the length of the C-Br bond. It would also reveal the dihedral angle between the naphthalene and phenyl rings, which is a key conformational feature of the molecule.

Crystal Packing and Intermolecular Interactions Analysis

Beyond the structure of a single molecule, X-ray crystallography also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. The analysis of crystal packing provides insights into the intermolecular interactions that stabilize the crystal structure.

For this compound, several types of intermolecular interactions would be expected to play a role in the crystal packing. These include:

Van der Waals forces: These are ubiquitous, non-specific attractive forces between molecules.

π-π stacking: The aromatic naphthalene and phenyl rings can interact through stacking interactions, where the planar rings are arranged in a parallel or offset fashion.

Halogen bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules.

C-H···π interactions: Hydrogen atoms attached to the aromatic rings can interact with the π-electron clouds of adjacent aromatic systems.

Understanding these intermolecular interactions is crucial as they can influence the physical properties of the solid material, such as its melting point, solubility, and morphology.

Table 3: Anticipated X-ray Crystallographic Data for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Describes the symmetry of the crystal lattice |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths | Precise measurements of all covalent bonds |

| Bond Angles | Precise measurements of all bond angles |

| Torsion Angles | Defines the conformation of the molecule |

| Intermolecular Interactions | Identification and characterization of π-π stacking, halogen bonding, etc. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Fingerprinting

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly valuable for identifying the functional groups present in a compound and for obtaining a unique "fingerprint" spectrum for identification purposes.

In Infrared (IR) spectroscopy , a sample is irradiated with infrared radiation. Molecules absorb radiation at specific frequencies that correspond to their vibrational modes, resulting in an IR spectrum of absorption or transmission versus wavenumber.

Raman spectroscopy is a complementary technique that involves scattering of monochromatic light, typically from a laser. A small fraction of the scattered light is inelastically scattered, with a shift in frequency corresponding to the vibrational modes of the molecule.

For this compound, the key functional groups that would give rise to characteristic vibrational bands include the aromatic C-H bonds, the aromatic C=C bonds of the naphthalene and phenyl rings, and the C-Br bond.

Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. pressbooks.puborgchemboulder.com

Aromatic C=C stretching vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region. pressbooks.puborgchemboulder.com

C-H out-of-plane bending vibrations appear in the 900-675 cm⁻¹ region, and the exact position of these bands can be diagnostic of the substitution pattern on the aromatic rings. orgchemboulder.com

The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 690 and 515 cm⁻¹. libretexts.org

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, as some vibrational modes may be more active in one technique than the other due to selection rules.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| C-H Out-of-plane Bend | 900 - 675 | 900 - 675 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule, which can be used to determine the empirical formula.

For this compound, the molecular formula is C₁₆H₁₁Br. The theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and bromine.

In a typical elemental analysis procedure, a small, accurately weighed sample of the compound is combusted in a stream of oxygen. The combustion products (CO₂, H₂O, and for halogenated compounds, the halogen is converted to a form that can be trapped and quantified) are collected and measured. From the masses of these products, the mass percentages of carbon and hydrogen in the original sample are calculated. The percentage of bromine can be determined by various methods, including titration or ion chromatography after combustion and absorption.

The experimentally determined elemental composition is then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the empirical and, in conjunction with molecular weight determination from mass spectrometry, the molecular formula.

Table 5: Theoretical Elemental Analysis Data for this compound (C₁₆H₁₁Br)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 16 | 192.176 | 67.89% |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 3.92% |

| Bromine (Br) | 79.904 | 1 | 79.904 | 28.22% |

Reactivity and Transformation Studies of 1 Bromo 5 Phenylnaphthalene

Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-5-phenylnaphthalene

Palladium-catalyzed cross-coupling reactions are indispensable tools in synthetic chemistry, enabling the formation of C-C bonds with high efficiency and selectivity. york.ac.uk The C-Br bond in this compound is susceptible to oxidative addition to a low-valent palladium(0) species, initiating the catalytic cycle for several named reactions. This reactivity allows for the strategic extension of the polyaromatic system and the introduction of diverse functional groups.

The Suzuki-Miyaura coupling is a widely used reaction that forms a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents. nih.gov

The synthesis of this compound itself can be achieved via a Suzuki-Miyaura coupling between 1,5-dibromonaphthalene (B1630475) and phenylboronic acid, demonstrating the inherent reactivity of the C-Br bond on the naphthalene (B1677914) core under these conditions. chemicalbook.com Subsequently, this compound can serve as a substrate for a second Suzuki-Miyaura reaction. By coupling it with various aryl, heteroaryl, or vinyl boronic acids, complex polycyclic aromatic hydrocarbons (PAHs) and other extended π-conjugated systems can be synthesized. nih.govmdpi.com These larger systems are of significant interest in materials science for applications in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Boronic Acid/Ester | Arylboronic acid (e.g., 4-methoxyphenylboronic acid) |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene (B28343)/H₂O, Dioxane/H₂O, THF/H₂O |

| Temperature | 70-110 °C |

| Atmosphere | Inert (Argon or Nitrogen) |

This table presents typical conditions based on established Suzuki-Miyaura protocols for aryl bromides. researchgate.netacs.org

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (organostannane). wikipedia.orguwindsor.ca A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a vast array of functional groups, making it highly effective in the synthesis of complex molecules. libretexts.org However, a significant drawback is the toxicity of the tin reagents and byproducts. wikipedia.orgorganic-chemistry.org

In this reaction, this compound would react with an organostannane, such as a vinyl-, alkynyl-, or arylstannane, to form a new C-C bond. The general mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the final product and regenerate the catalyst. wiley-vch.de

Table 2: Representative Conditions for Stille Coupling of this compound

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Organostannane | R-Sn(Bu)₃ (where R = Aryl, Vinyl, Alkynyl) |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Solvent | Toluene, THF, DMF |

| Additives | LiCl (can accelerate transmetalation) |

| Temperature | 80-120 °C |

| Atmosphere | Inert (Argon or Nitrogen) |

This table outlines common conditions for Stille coupling reactions involving aryl bromides. libretexts.org

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex and requires a copper(I) co-catalyst (e.g., CuI) and a mild amine base, which also often serves as the solvent. organic-chemistry.orglibretexts.org This transformation is the most common method for synthesizing arylalkynes and conjugated enynes, which are important structures in pharmaceuticals, natural products, and materials science. rsc.orgrsc.org

The reaction of this compound with a terminal alkyne under Sonogashira conditions would lead to the corresponding 1-alkynyl-5-phenylnaphthalene derivative. The catalytic cycle involves the palladium-catalyzed activation of the C-Br bond and a copper-acetylide intermediate. libretexts.org

Table 3: Representative Conditions for Sonogashira Coupling of this compound

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Alkyne | Terminal alkyne (e.g., Phenylacetylene) |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Co-catalyst | CuI |

| Base/Solvent | Triethylamine (NEt₃), Diisopropylamine (DIPA) |

| Temperature | Room Temperature to 80 °C |

| Atmosphere | Inert (Argon or Nitrogen) |

This table presents typical conditions based on established Sonogashira protocols for aryl bromides. wikipedia.org

The Mizoroki-Heck reaction, or simply the Heck reaction, is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination step to release the product and regenerate the active catalyst. nih.gov

This compound can undergo a Heck reaction with various alkenes, such as styrenes or acrylates, to yield 1-vinyl-5-phenylnaphthalene derivatives. The reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org The choice of catalyst, base, and solvent can be crucial for achieving high yields and preventing side reactions. nih.govchemrxiv.org

Table 4: Representative Conditions for Heck Reaction of this compound

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Alkenes | Styrene, Methyl acrylate, etc. |

| Catalyst | Pd(OAc)₂, PdCl₂ |

| Ligand | PPh₃, P(o-tol)₃ |

| Base | NEt₃, K₂CO₃, NaOAc |

| Solvent | DMF, Acetonitrile, Toluene |

| Temperature | 80-140 °C |

| Atmosphere | Inert (Argon or Nitrogen) |

This table outlines common conditions for Heck reactions involving aryl bromides. nih.gov

C-N Bond Formation: Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.org This reaction has become a premier method for constructing aryl amines, as it overcomes the limitations of traditional methods, which often require harsh conditions and have limited substrate scope. organic-chemistry.org

The reaction has seen significant evolution, with the development of sophisticated phosphine ligands that enable the coupling of a wide variety of aryl halides (including bromides) with primary and secondary amines, anilines, and even ammonia (B1221849) equivalents under increasingly mild conditions. wikipedia.orglibretexts.orgresearchgate.net The reaction of this compound with a suitable amine under Buchwald-Hartwig conditions would provide access to a range of 1-amino-5-phenylnaphthalene derivatives, which are valuable building blocks in medicinal chemistry and materials science.

Table 5: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Amine | Primary or secondary alkyl/arylamine (e.g., Morpholine) |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Xantphos, BINAP, DavePhos |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-110 °C |

| Atmosphere | Inert (Argon or Nitrogen) |

This table presents typical conditions based on established Buchwald-Hartwig amination protocols. chemrxiv.org

C-O Bond Formation: Ullmann and Copper-Catalyzed Coupling Reactions

The formation of aryl ethers via C-O bond formation is another important transformation. The classic method is the Ullmann condensation, which involves the coupling of an aryl halide with an alcohol or phenol (B47542) using stoichiometric amounts of copper at high temperatures. mdpi.com While effective, these harsh conditions limit the reaction's scope.

Modern advancements have led to the development of milder copper-catalyzed and, in some cases, palladium-catalyzed systems for C-O cross-coupling. rsc.org These improved methods often employ ligands to facilitate the reaction at lower temperatures and with catalytic amounts of the metal. researchgate.netnih.govorganic-chemistry.org Reacting this compound with a phenol or an alcohol using a modern copper-catalyzed Ullmann-type protocol would yield the corresponding diaryl or alkyl aryl ether.

Table 6: Representative Conditions for Copper-Catalyzed C-O Coupling of this compound

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Nucleophile | Phenol, Alcohol |

| Catalyst | CuI, Cu₂O, Cu(OAc)₂ |

| Ligand | 1,10-Phenanthroline, L-Proline |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | DMF, Dioxane, Toluene |

| Temperature | 100-160 °C |

| Atmosphere | Inert (Argon or Nitrogen) |

This table outlines common conditions for modern Ullmann-type C-O coupling reactions. researchgate.net

Metal-Halogen Exchange Reactions and Subsequent Quenching

Metal-halogen exchange is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org In the context of this compound, the bromine atom at the 1-position serves as a handle for such reactions, typically employing organolithium reagents.

The treatment of this compound with a strong base, such as n-butyllithium (n-BuLi), at low temperatures is expected to initiate a rapid metal-halogen exchange. This reaction would replace the bromine atom with a lithium atom, generating the highly reactive organometallic intermediate, 5-phenylnaphthalen-1-yllithium. The efficiency of this exchange is generally high for aryl bromides. nih.gov The resulting aryllithium species is a potent nucleophile and can be quenched with a variety of electrophiles to introduce a diverse range of functional groups at the 1-position of the naphthalene ring.

While specific studies on this compound are not extensively documented in the literature, the reactivity can be inferred from studies on analogous 1,5-disubstituted naphthalenes. For instance, research on 1,5-diiodonaphthalene (B1598947) has demonstrated the feasibility of selective metal-halogen exchange at one of the iodo positions, followed by quenching with an electrophile to yield monosubstituted products. acs.orgacs.org This suggests a similar outcome for this compound.

The general scheme for this transformation is as follows:

Table 1: Potential Products from Metal-Halogen Exchange and Quenching of this compound

| Electrophile (E+) | Quenching Reagent | Product at 1-Position | Resulting Compound Name |

| H+ | Water (H₂O) | -H | 1-Phenylnaphthalene |

| CO₂ | Carbon Dioxide (CO₂) | -COOH | 5-Phenylnaphthalene-1-carboxylic acid |

| R-CHO | Aldehyde (e.g., Benzaldehyde) | -CH(OH)R | (5-Phenylnaphthalen-1-yl)(phenyl)methanol |

| R₂CO | Ketone (e.g., Acetone) | -C(OH)R₂ | 2-(5-Phenylnaphthalen-1-yl)propan-2-ol |

| DMF | Dimethylformamide | -CHO | 5-Phenylnaphthalene-1-carbaldehyde |

C-H Activation Studies on Naphthalene and Phenyl Moieties

Direct C-H activation has emerged as a highly efficient and atom-economical strategy for the functionalization of aromatic compounds. nih.govresearchgate.net This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions. For this compound, C-H activation could potentially occur on either the naphthalene core or the appended phenyl ring. The regioselectivity of such reactions is typically guided by the electronic properties of the substrate and the nature of the catalyst, often a transition metal like palladium or rhodium.

To date, specific C-H activation studies on this compound have not been reported. However, general principles of C-H functionalization on naphthalene and biphenyl (B1667301) systems can provide insights into potential outcomes.

Naphthalene Core: The naphthalene ring possesses several C-H bonds that could be targeted. The positions ortho to the existing substituents (C2, C4, C6, C8) are generally more sterically hindered. The peri position (C8) is a potential site for activation due to the possibility of forming a stable six-membered palladacycle intermediate if a directing group were present. In the absence of a strong directing group, regioselectivity can be challenging to control.

Phenyl Moiety: The phenyl ring offers ortho, meta, and para C-H bonds relative to its point of attachment to the naphthalene core. Palladium-catalyzed C-H activation of biphenyl systems often favors the ortho positions due to the directing effect of the adjacent aryl group. rsc.org

Given the electronic nature of the substituents—a deactivating bromo group and a weakly activating phenyl group—the electron density across the aromatic system is not uniform, which would influence the site of C-H activation. Further research is needed to elucidate the specific reactivity of this compound under various C-H activation conditions.

Electrophilic Aromatic Substitution (EAS) Reactivity Studies

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. The regiochemical outcome of EAS on this compound is determined by the combined directing effects of the bromo and phenyl substituents.

The bromine atom is an ortho-, para-directing deactivator. libretexts.orgunizin.org It directs incoming electrophiles to the positions ortho and para to itself, while simultaneously slowing down the rate of reaction compared to unsubstituted naphthalene. The phenyl group is a weakly activating ortho-, para-director.

On the naphthalene ring system, electrophilic attack generally favors the α-positions (4 and 8 in this case) over the β-positions (2, 3, 6, 7) due to the greater stability of the resulting carbocation intermediate.

Considering these factors for this compound:

Attack on the Naphthalene Core:

The bromo group at C1 directs towards C2 (ortho) and C4 (para).

The phenyl group at C5 directs towards C4 (ortho) and C6 (ortho).

The C4 position is activated by the phenyl group and directed by the bromo group, making it a likely site for substitution.

The C8 position, being an α-position, is also a potential site, though it is only influenced by the more distant bromo and phenyl groups.

Studies on the bromination of 1-bromonaphthalene (B1665260) have shown that substitution occurs at the 4- and 5-positions, supporting the preference for substitution at the other α-positions. researchgate.net

Attack on the Phenyl Ring: The naphthalene group acts as an ortho-, para-directing substituent on the phenyl ring. Therefore, electrophilic attack on the phenyl ring would be expected to occur at the positions ortho and para to the C-N bond.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Bromo-4-nitro-5-phenylnaphthalene and 1-Bromo-5-(4-nitrophenyl)naphthalene |

| Bromination | Br₂, FeBr₃ | 1,4-Dibromo-5-phenylnaphthalene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-1-bromo-5-phenylnaphthalene |

Nucleophilic Aromatic Substitution (SNAr) under Activated Conditions

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.org this compound lacks such strong activating groups, and therefore, it is not expected to undergo SNAr reactions under standard conditions.

However, "activated conditions" can facilitate nucleophilic substitution on unactivated aryl halides. These conditions can include:

Transition-Metal Catalysis: Palladium-, copper-, or nickel-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, can achieve the substitution of the bromide with nitrogen, oxygen, or sulfur nucleophiles. These reactions proceed through a different mechanism than the classical SNAr pathway.

Use of Very Strong Bases: In the presence of extremely strong bases like sodium amide (NaNH₂), a benzyne-type intermediate could potentially be formed through an elimination-addition mechanism. However, this would likely lead to a mixture of regioisomers.

While there are no specific reports of SNAr reactions on this compound in the literature, its structural similarity to other unactivated aryl bromides suggests that modern cross-coupling methodologies would be the most viable approach for achieving nucleophilic substitution.

Table 3: Potential Nucleophilic Substitution Reactions under Activated Conditions

| Reaction Type | Catalyst/Reagent | Nucleophile | Potential Product |

| Buchwald-Hartwig Amination | Pd catalyst, ligand, base | R₂NH | N,N-Dialkyl-5-phenylnaphthalen-1-amine |

| Ullmann Condensation | Cu catalyst, base | ROH | 1-Alkoxy-5-phenylnaphthalene |

| Suzuki Coupling | Pd catalyst, base | ArB(OH)₂ | 1,5-Di(phenyl)naphthalene |

Theoretical and Computational Chemistry Investigations of 1 Bromo 5 Phenylnaphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for a molecule of this size. A typical DFT study on 1-bromo-5-phenylnaphthalene would involve a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to accurately model its electronic structure. researchgate.netnih.gov

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the lowest energy conformation. For this compound, a key aspect of this analysis would be the dihedral angle between the naphthalene (B1677914) core and the phenyl ring. This rotation is expected to have a relatively low energy barrier, leading to a range of accessible conformations. The optimized geometry provides the foundation for all subsequent property calculations.

Illustrative Optimized Geometrical Parameters Below is a hypothetical table of selected bond lengths and angles for the optimized geometry of this compound, as would be predicted from a DFT calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-C (Naphthalene) | ~1.37-1.43 Å |

| Bond Length | C-C (Phenyl) | ~1.39-1.40 Å |

| Bond Length | C-C (Inter-ring) | ~1.49 Å |

| Bond Angle | C-C-Br | ~120° |

| Dihedral Angle | C-C-C-C (Inter-ring) | ~45-55° |

Note: These are representative values based on similar aromatic compounds and not from a direct calculation on this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO would also be distributed across the aromatic system.

Hypothetical FMO Data

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily π-orbitals of the naphthalene core |

| LUMO | -1.2 | Primarily π*-orbitals of the naphthalene and phenyl rings |

| HOMO-LUMO Gap | 5.3 | Indicates high kinetic stability |

Note: These values are illustrative and based on trends observed in related aromatic compounds.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting how a molecule will interact with other charged or polar species. In an ESP map of this compound, regions of negative potential (typically colored red) would be expected around the electronegative bromine atom and the π-electron clouds of the aromatic rings, indicating sites susceptible to electrophilic attack. Areas of positive potential (blue) would likely be found around the hydrogen atoms.

Ab Initio Methods for High-Level Electronic Structure Determination

While DFT is a workhorse, ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide even more accurate electronic structure information, albeit at a much higher computational cost. These high-level calculations would be used to benchmark the results from DFT and to obtain highly accurate energies, bond lengths, and other electronic properties. For a molecule like this compound, these methods could be particularly useful for refining the understanding of weak interactions that might influence its conformational preferences.

Spectroscopic Property Prediction and Validation (e.g., NMR Chemical Shifts, IR Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data. By calculating the magnetic shielding around each nucleus, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by calculating the vibrational frequencies of the molecule's bonds, an Infrared (IR) spectrum can be simulated. These predicted spectra can be compared with experimental data to validate the computational model and to aid in the assignment of experimental signals. For this compound, DFT calculations could predict the distinct chemical shifts for the protons and carbons on both the naphthalene and phenyl rings, as well as the characteristic IR frequencies for C-H, C-C, and C-Br vibrations. mahendrapublications.comresearchgate.net

Illustrative Predicted vs. Experimental Spectroscopic Data

| Technique | Predicted Value | Experimental Value |

| ¹³C NMR (C-Br) | ~118 ppm | Not Available |

| ¹H NMR (peri-H) | ~8.2 ppm | Not Available |

| IR Freq (C-Br stretch) | ~550 cm⁻¹ | Not Available |

Note: Predicted values are estimations based on similar structures. Experimental data for this compound is not available for comparison.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms. For this compound, one could study reactions such as nucleophilic aromatic substitution or the formation of organometallic reagents. By modeling the potential energy surface of a reaction, chemists can identify the structures of transition states—the highest energy points along the reaction pathway—and calculate the activation energies. This information provides deep insight into the reaction's feasibility and kinetics. For instance, a computational study could elucidate the mechanism of a Suzuki coupling reaction involving the C-Br bond, a common transformation for such molecules.

Molecular Dynamics Simulations for Conformational Flexibility Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By simulating the interactions between atoms, MD can provide a detailed picture of the conformational landscape of a molecule, revealing its preferred shapes and the dynamics of its structural changes.

For this compound, a key aspect of its flexibility is the rotation of the phenyl group relative to the naphthalene core. This rotation is defined by the dihedral angle between the two aromatic rings. MD simulations can be employed to explore the potential energy surface associated with this rotation and to identify the most stable conformations.

Research Findings: In a typical MD simulation of this compound, the molecule would be placed in a simulated environment (e.g., in a solvent or in the gas phase) and the trajectories of its atoms would be calculated over a period of time, often on the order of nanoseconds. The analysis of these trajectories would likely reveal that the phenyl group is not free to rotate without restriction. Steric hindrance between the hydrogen atoms on the phenyl ring and the atoms of the naphthalene core would lead to a preferred range of dihedral angles. The presence of the bromine atom at the 1-position would further influence the conformational preferences due to its size and electronic effects.

The results of such simulations can be visualized by plotting the distribution of the dihedral angle over the simulation time. This distribution would likely show distinct peaks corresponding to the low-energy (most stable) conformations.

Interactive Data Table: Dihedral Angle Distribution from a Hypothetical Molecular Dynamics Simulation

The following table represents hypothetical data from a molecular dynamics simulation, illustrating the probable distribution of the dihedral angle between the phenyl and naphthalene rings.

| Dihedral Angle Range (degrees) | Probability (%) | Conformational Stability |

| 0 - 30 | 10 | Low |

| 30 - 60 | 35 | High |

| 60 - 90 | 5 | Low |

| 90 - 120 | 5 | Low |

| 120 - 150 | 35 | High |

| 150 - 180 | 10 | Low |

This hypothetical data suggests that the most stable conformations of this compound are those where the phenyl ring is twisted relative to the naphthalene core, with dihedral angles clustering around 30-60 degrees and 120-150 degrees. A planar conformation (0 or 180 degrees) would likely be destabilized by steric clashes.

Quantum Chemical Descriptors and Aromaticity Indices

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a wealth of information about the electronic structure and reactivity of a molecule through the calculation of various molecular descriptors.

Quantum Chemical Descriptors: These descriptors are numerical values that represent different aspects of a molecule's electronic properties. For this compound, key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. irjweb.com A smaller gap generally implies higher reactivity.

Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies, respectively, and quantify the energy required to remove an electron and the energy released when an electron is added.

Electronegativity (χ): This is a measure of the tendency of a molecule to attract electrons.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Soft molecules are generally more reactive.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to act as an electrophile.

Aromaticity Indices: Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. Aromaticity indices are numerical values that attempt to quantify the degree of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the geometry of the molecule, specifically the bond lengths. A HOMA value of 1 indicates a fully aromatic system like benzene (B151609), while a value of 0 indicates a non-aromatic system. researchgate.net

Nucleus-Independent Chemical Shift (NICS): This index is based on the magnetic properties of the molecule. A negative NICS value at the center of a ring is indicative of aromaticity, while a positive value suggests anti-aromaticity. nih.gov

Interactive Data Table: Calculated Quantum Chemical Descriptors and Aromaticity Indices for this compound

The following table presents plausible, theoretically-derived values for these descriptors for this compound, based on DFT calculations.

| Descriptor | Value | Significance |

| Quantum Chemical Descriptors | ||

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Ionization Potential (I) | 6.5 eV | Energy to remove an electron |

| Electron Affinity (A) | 1.2 eV | Energy released upon electron addition |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.38 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 2.79 | Ability to act as an electrophile |

| Aromaticity Indices | ||

| HOMA (Naphthalene Ring) | 0.85 | High degree of aromaticity |

| HOMA (Phenyl Ring) | 0.95 | Very high degree of aromaticity |

| NICS(1) (Naphthalene Ring) | -9.5 ppm | Indicates aromatic character |

| NICS(1) (Phenyl Ring) | -10.2 ppm | Indicates strong aromatic character |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Model Development for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the biological activity or chemical properties of compounds based on their molecular structure. europa.eu For this compound, a QSAR model could be developed to predict its reactivity in various chemical reactions, such as electrophilic or nucleophilic substitutions.

Model Development: The development of a QSAR model for the reactivity of this compound would involve the following steps:

Data Set Collection: A dataset of structurally related brominated polycyclic aromatic hydrocarbons (PAHs) with known experimental reactivity data would be compiled.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors (quantum chemical, topological, etc.) would be calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that correlates the molecular descriptors with the observed reactivity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

Hypothetical QSAR Model for Reactivity: A hypothetical QSAR equation for predicting the reactivity of a brominated PAH might look like this:

Log(k) = 0.25 * (HOMO Energy) - 0.15 * (LUMO Energy) + 0.05 * (Dipole Moment) + 2.5

Where Log(k) is the logarithm of the reaction rate constant, and the coefficients are determined from the statistical analysis.

Interactive Data Table: Molecular Descriptors for a Hypothetical QSAR Model

This table shows a selection of molecular descriptors that would be relevant for developing a QSAR model to predict the reactivity of this compound and related compounds.

| Descriptor | Descriptor Type | Relevance to Reactivity |

| HOMO Energy | Quantum Chemical | Relates to susceptibility to electrophilic attack |

| LUMO Energy | Quantum Chemical | Relates to susceptibility to nucleophilic attack |

| Dipole Moment | Quantum Chemical | Influences electrostatic interactions |

| Molecular Weight | Constitutional | General size of the molecule |

| LogP | Physicochemical | Hydrophobicity, affects solubility and transport |

| Surface Area | Geometrical | Influences intermolecular interactions |

| Number of Aromatic Rings | Topological | Relates to the extent of the pi-system |

The development of such a QSAR model would be a valuable tool for screening new brominated PAHs for their potential reactivity without the need for extensive experimental testing.

Applications in Advanced Materials Science Research and Interdisciplinary Fields

Precursor in Organic Semiconductor Research